molecular formula C15H19NO4 B5599565 2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B5599565
M. Wt: 277.31 g/mol
InChI Key: TWPVSPLEIDYZLB-UHFFFAOYSA-N
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Description

2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxin ring, which is a fused ring system containing two oxygen atoms, and a propanamide group, which is a derivative of propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzodioxin derivatives.

Scientific Research Applications

2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can enhance cholinergic signaling and potentially improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial and enzyme inhibitory properties.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Investigated for its potential therapeutic effects in Alzheimer’s disease.

Uniqueness

2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to its specific structural features, such as the presence of both a benzodioxin ring and a propanamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-12(17)10-7-13-14(20-6-5-19-13)8-11(10)16-15(18)9(2)3/h7-9H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVSPLEIDYZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C(C)C)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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